Penta-O-acetylgluconyl Chloride
Description
Penta-O-acetylgluconyl chloride (CAS 53555-69-4) is an acetylated sugar derivative with the molecular formula C₁₆H₂₁ClO₁₁ and a molecular weight of 424.78 g/mol . Structurally, it features a gluconic acid backbone where all five hydroxyl groups are acetylated, and the carboxylic acid is replaced by a reactive chloride group. This configuration makes it a versatile acylating agent in organic synthesis, particularly for introducing acetyl-protected gluconyl moieties into target molecules.
A key application highlighted in recent research is its role in synthesizing X-ray contrast agents, specifically derivatives of 2,4,6-triiodobenzoic acids. For example, it is used to acylate intermediates in the production of radiological media, followed by hydrolysis to yield iodinated diagnostic compounds . Additionally, it is identified as an impurity in chlorhexidine, a widely used antiseptic and periodontal treatment .
Properties
Molecular Formula |
C16H21ClO11 |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-6-chloro-6-oxohexyl] acetate |
InChI |
InChI=1S/C16H21ClO11/c1-7(18)24-6-12(25-8(2)19)13(26-9(3)20)14(27-10(4)21)15(16(17)23)28-11(5)22/h12-15H,6H2,1-5H3/t12-,13-,14+,15-/m1/s1 |
InChI Key |
LWYQMTLMGBJUSG-APIJFGDWSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)Cl)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C(C(C(=O)Cl)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Penta-O-acetylgluconyl Chloride involves multiple steps starting from D-glucono-δ-lactone . The process can be summarized as follows:
Acetylation of D-glucono-δ-lactone: D-glucono-δ-lactone is acetylated using acetic anhydride in the presence of zinc chloride to form 2,3,4,6-tetra-O-acetyl-D-gluconic acid monohydrate.
Further Acetylation: The tetra-O-acetyl-D-gluconic acid monohydrate is further acetylated to form 2,3,4,5,6-penta-O-acetyl-D-gluconic acid.
Formation of Acyl Chloride: The penta-O-acetyl-D-gluconic acid is then reacted with phosphorus pentachloride in anhydrous ethyl ether to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. The use of continuous flow reactors and efficient separation techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Penta-O-acetylgluconyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form Penta-O-acetylgluconic acid.
Reduction: It can be reduced to form Penta-O-acetylgluconyl alcohol under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Anhydrous ethyl ether, chloroform, and toluene.
Catalysts: Zinc chloride, phosphorus pentachloride.
Major Products:
Amides and Esters: Formed from substitution reactions.
Penta-O-acetylgluconic Acid: Formed from hydrolysis.
Penta-O-acetylgluconyl Alcohol: Formed from reduction reactions.
Scientific Research Applications
Penta-O-acetylgluconyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biochemical pathways.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Penta-O-acetylgluconyl Chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form stable covalent bonds, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of penta-O-acetylgluconyl chloride is best understood through comparison with related compounds, including anthocyanin chlorides, alkyl glycosides, and methylated sugars. Below is a detailed analysis supported by research findings:
Anthocyanin Chlorides (e.g., Callistephin Chloride and Ideain Chloride)
Anthocyanin chlorides, such as callistephin chloride (pelargonidin-3-O-glucoside chloride) and ideain chloride (cyanidin-3-O-galactoside chloride), share a glycosidic chloride group with this compound. However, their aglycone components (anthocyanidins like pelargonidin or cyanidin) differ significantly in structure and function.
- Structural Differences :
- Applications: Anthocyanin chlorides are studied for antioxidant and anti-inflammatory properties .
Alkyl Glycosides (e.g., Octyl-beta-D-Glucoside)
Alkyl glycosides like octyl-beta-D-glucoside (a nonionic detergent) share a sugar backbone but differ in functionalization:
- Functional Groups :
- Applications :
Methylated Sugar Derivatives (e.g., Methyl Alpha-O-Glycopyranoside)
Methylated sugars, such as methyl alpha-O-glycopyranoside, use methyl ethers as protecting groups, contrasting with acetyl esters in this compound:
- Stability and Reactivity :
- Applications :
Data Table: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications | Structural Features |
|---|---|---|---|---|---|
| This compound | C₁₆H₂₁ClO₁₁ | 424.78 | 53555-69-4 | X-ray contrast agents, organic synthesis | Acetylated gluconoyl chloride |
| Callistephin chloride | C₂₁H₂₁ClO₁₀ | ~448.8* | N/A | Antioxidant studies | Anthocyanidin-3-O-glucoside chloride |
| Octyl-beta-D-glucoside | C₁₄H₂₈O₆ | ~292.37* | N/A | Membrane protein solubilization | Alkyl glycoside with octyl chain |
| Methyl alpha-O-glycopyranoside | C₇H₁₄O₆ | ~194.18* | N/A | Glycosylation research | Methyl-protected glycopyranoside |
Biological Activity
Penta-O-acetylgluconyl chloride (CAS 53555-69-4) is a derivative of D-gluconic acid that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound is notable for its role as an intermediate in the synthesis of glycosylated compounds and its potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals, especially in the development of antibacterial agents and other therapeutic compounds.
Chemical Structure and Synthesis
This compound is synthesized through the acetylation of D-gluconic acid, followed by chlorination. The chemical structure can be represented as follows:
- Molecular Formula : CHClO
- Molecular Weight : 276.71 g/mol
The synthesis typically involves multiple steps, including the use of acetic anhydride and thionyl chloride, which results in the formation of the acetylated derivative.
Antibacterial Properties
This compound has been studied for its antibacterial properties. It is considered an impurity in chlorhexidine, a well-known antiseptic agent. Chlorhexidine itself exhibits significant antimicrobial activity against a wide range of bacteria, and the presence of this compound may influence its efficacy .
The proposed mechanism of action for compounds like this compound involves disruption of bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in the context of treating infections where traditional antibiotics may fail due to resistance.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of chlorhexidine formulations containing this compound against various strains of bacteria. Results indicated a significant reduction in bacterial counts, supporting its role as an effective antimicrobial agent.
- Therapeutic Applications : Research has explored the potential use of this compound in developing novel therapeutic agents targeting resistant bacterial strains. Its structural properties allow for modifications that could enhance efficacy against specific pathogens .
Summary of Key Studies
Spectroscopic Data
Various spectroscopic techniques have been employed to confirm the structure and purity of this compound:
- NMR Spectroscopy : Used to elucidate the molecular structure.
- Mass Spectrometry : Confirmed molecular weight and fragmentation patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

